Mycro1

Description

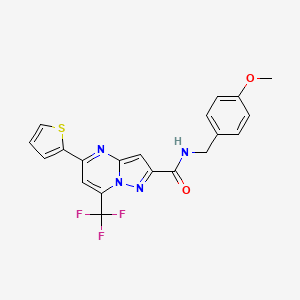

Structure

3D Structure

Properties

Molecular Formula |

C20H15F3N4O2S |

|---|---|

Molecular Weight |

432.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C20H15F3N4O2S/c1-29-13-6-4-12(5-7-13)11-24-19(28)15-10-18-25-14(16-3-2-8-30-16)9-17(20(21,22)23)27(18)26-15/h2-10H,11H2,1H3,(H,24,28) |

InChI Key |

AARUNXNNAZIAQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mycro-1; Mycro 1; Mycro1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mycro1

Introduction

Mycro1 is a small molecule inhibitor belonging to the pyrazolo[1,5-α]pyrimidine class, identified for its ability to target the function of the c-Myc oncoprotein.[1] The c-Myc protein is a transcription factor that plays a pivotal role in regulating up to 15% of the human genome, controlling fundamental cellular processes such as proliferation, growth, apoptosis, and metabolism.[2][3] Its deregulation is a hallmark of a majority of human cancers, making it a critical therapeutic target.[1][4] this compound represents a class of direct inhibitors that function by disrupting the essential interaction between the Myc-Max heterodimer and its target DNA sequences, thereby attenuating Myc-driven gene transcription and subsequent oncogenic activities.[5][6][7]

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the DNA binding activity of the c-Myc/Max heterodimer.[5][6][7][8] The c-Myc protein itself binds poorly to DNA.[8] It must first form a heterodimer with its obligate partner, Max (Myc-associated factor X), via their respective basic-helix-loop-helix-leucine zipper (bHLH-ZIP) domains.[2][8] This Myc/Max complex then recognizes and binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving their transcription.[9]

This compound intervenes at this critical final step. It prevents or disrupts the association of the pre-formed Myc/Max dimer with the E-box DNA sequence.[1][8] This leads to a downstream cascade of effects, including the inhibition of c-Myc-dependent gene transcription, a halt in cell proliferation, and a reduction in oncogenic transformation.[5][6] A key indicator of its specificity is its lack of effect on cell lines like PC-12, which do not express the Max protein and are therefore considered Myc-Max independent.[1][5][8]

Caption: Mechanism of this compound action.

Quantitative Data Summary

The inhibitory activity of this compound and its analog Mycro2 has been quantified across biochemical and cell-based assays. The data highlights its potency and selectivity.

| Compound | Assay Type | Target / Cell Line | Metric (IC₅₀) | Reference |

| This compound | DNA Binding Inhibition | c-Myc/Max Dimer | 30 µM | [5][6][7][8][10] |

| This compound | Cell Proliferation | U-2OS, MCF-7, Raji, NIH/3T3 | 10 - 20 µM | [1][5] |

| This compound | Cell Proliferation | PC-12 (Max-deficient) | No effect | [1][5] |

| Mycro2 | DNA Binding Inhibition | c-Myc/Max Dimer | 23 µM | [8][10] |

| This compound/2 | DNA Binding Inhibition | CEBPα / Jun homodimers | > 100 µM | [8][10] |

Signaling Pathway Context

This compound acts downstream in the broader oncogenic signaling pathways that converge on Myc. Numerous pathways, such as MAPK and WNT, can lead to the increased expression and stability of the c-Myc protein.[11] Once expressed, c-Myc dimerizes with Max to enact its transcriptional program. This compound does not inhibit the upstream signaling or the expression of c-Myc itself, but rather neutralizes the functional output of the Myc/Max complex by preventing it from engaging with the genome.

Caption: this compound intervention in the c-Myc signaling pathway.

Experimental Protocols

The discovery and characterization of this compound relied on several key experimental methodologies.

1. Fluorescence Polarization (FP) Assay

This assay was central to the initial high-throughput screening that identified this compound.[1] It quantifies the binding of the Myc/Max dimer to a DNA oligonucleotide.

-

Principle: A small, fluorescently-labeled DNA probe containing the E-box sequence tumbles rapidly in solution, resulting in low fluorescence polarization. When the much larger Myc/Max protein dimer binds to this probe, the tumbling of the complex slows dramatically, leading to a high fluorescence polarization signal. A successful inhibitor will displace the Myc/Max dimer, causing the signal to return to a low polarization state.

-

Protocol Outline:

-

Reagents: Purified recombinant c-Myc and Max proteins, a fluorescein-labeled dsDNA oligonucleotide containing a high-affinity E-box sequence, assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, 0.1% Nonidet P-40).

-

Preparation: Pre-form Myc/Max heterodimers by incubating the purified proteins together on ice.

-

Reaction Setup: In a microplate, combine the fluorescent DNA probe, the pre-formed Myc/Max dimer, and the test compound (e.g., this compound) in assay buffer. Include controls for low polarization (probe only) and high polarization (probe + dimer, no inhibitor).

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high and low controls. Determine the IC₅₀ value by fitting the dose-response curve.

-

Caption: Experimental workflow for the Fluorescence Polarization assay.

2. Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines that are either dependent or independent of c-Myc activity.

-

Principle: Cells are cultured in the presence of varying concentrations of this compound. After a set period (e.g., 5-7 days), the number of viable cells is quantified to determine the dose-dependent effect of the compound on cell proliferation.

-

Protocol Outline:

-

Cell Plating: Seed cells (e.g., Raji for Myc-dependent, PC-12 for Myc-independent) into 96-well plates at a low density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for an extended period (e.g., 5 to 7 days) to allow for multiple rounds of cell division.

-

Viability Measurement: Quantify the number of viable cells using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or by measuring ATP content (e.g., CellTiter-Glo).

-

Data Analysis: Normalize the viability data to the vehicle control and plot against the compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit cell proliferation by 50%.

-

3. Soft-Agar Colony Formation Assay

This assay assesses the effect of this compound on anchorage-independent growth, a key hallmark of oncogenic transformation.

-

Principle: Transformed cells can grow and form colonies in a semi-solid medium like soft agar, whereas normal cells cannot. This assay tests the ability of this compound to inhibit this transformed phenotype.

-

Protocol Outline:

-

Prepare Agar Layers: In a 6-well plate, create a base layer of 0.6% agar in growth medium.

-

Cell Suspension: Suspend c-Myc-transformed cells (e.g., Rat1a-myc) in a top layer of 0.3% agar in growth medium containing various concentrations of this compound or a vehicle control.

-

Plating: Carefully overlay the cell-containing top agar onto the base layer.

-

Incubation: Incubate the plates for 2-3 weeks in a cell culture incubator, allowing colonies to form. Add media with the appropriate compound concentration periodically to prevent drying.

-

Quantification: Stain the colonies with a dye (e.g., crystal violet) and count the number and size of the colonies using a microscope or imaging system.

-

Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle control to determine the extent of inhibition of oncogenic transformation.[5]

-

References

- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. MYC Oncogene: A Druggable Target for Treating Cancers with Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Strategies to target the cancer driver MYC in tumor cells [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. books.rsc.org [books.rsc.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

The Discovery and Development of Mycro1: A Small Molecule Inhibitor of the c-Myc/Max-DNA Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of Mycro1, a small molecule inhibitor targeting the oncogenic transcription factor c-Myc. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic targeting of c-Myc.

Introduction to c-Myc as a Therapeutic Target

The c-Myc proto-oncogene is a critical regulator of numerous cellular processes, including proliferation, growth, apoptosis, and metabolism.[1] Its dysregulation is a hallmark of a majority of human cancers, making it a highly sought-after, albeit challenging, therapeutic target.[2] The c-Myc protein is a transcription factor that forms a heterodimer with its obligate partner, Max. This c-Myc/Max heterodimer then binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, driving their transcription and promoting tumorigenesis.[3] The intrinsically disordered nature of the c-Myc protein has historically rendered it "undruggable" by traditional small molecule approaches.[2] However, innovative screening strategies have led to the identification of compounds that can disrupt the c-Myc/Max interaction or its binding to DNA.

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering small molecules that could inhibit the binding of the c-Myc/Max heterodimer to DNA.[4] This effort utilized a fluorescence polarization (FP)-based assay to quantify the interaction between a fluorophore-tagged, E-box-containing oligonucleotide and the c-Myc/Max basic-helix-loop-helix-leucine zipper (bHLH-ZIP) domain.[4][5] A library of 17,298 small molecules was screened, leading to the discovery of a pyrazolo[1,5-α]pyrimidine compound, subsequently named this compound.[4][5]

Experimental Workflow: High-Throughput Screening

The workflow for the discovery of this compound involved a multi-step process designed to identify and validate inhibitors of the c-Myc/Max-DNA interaction.

References

Mycro1: A Technical Guide to a c-Myc/Max Dimerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycro1 is a small molecule inhibitor that targets the protein-protein interaction between the c-Myc and Max transcription factors. The c-Myc oncoprotein is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. By preventing the formation of the c-Myc/Max heterodimer, this compound effectively inhibits its DNA binding and subsequent transcriptional activity. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays used to characterize this inhibitor are also included to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a pyrazolo[1,5-a]pyrimidine derivative. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | [1] |

| CAS Number | 313987-85-8 | [1][2][3] |

| Molecular Formula | C₂₀H₁₅F₃N₄O₂S | [1] |

| Molecular Weight | 432.42 g/mol | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO. Quantitative solubility data in common solvents is not readily available in public literature. | [4][5] |

| Stability | Stability data under specific pH and temperature conditions is not readily available in public literature. General practice for similar compounds suggests storage in a cool, dry place away from light. | [6] |

Biological Properties and Mechanism of Action

This compound's primary biological activity is the inhibition of the c-Myc/Max protein-protein interaction. This disruption prevents the c-Myc/Max heterodimer from binding to E-box sequences in the promoter regions of target genes, thereby inhibiting c-Myc-mediated transcription.

Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits the formation of the c-Myc/Max heterodimer in the nucleus.

Biological Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines that are dependent on c-Myc for their growth. The half-maximal inhibitory concentration (IC₅₀) values for this compound in several cell lines are presented below.

| Cell Line | Cancer Type | c-Myc Dependence | IC₅₀ (µM) | Reference |

| U-2 OS | Osteosarcoma | Dependent | 10-20 | [7][8] |

| MCF-7 | Breast Cancer | Dependent | 10-20 | [7][8] |

| Raji | Burkitt's Lymphoma | Dependent | 10-20 | [7][8] |

| NIH/3T3 (c-Myc transformed) | Fibroblast | Dependent | 10-20 | [7][8] |

| PC-12 | Pheochromocytoma | Independent | >20 (no inhibition observed) | [7][8] |

| MycCaP | Prostate Cancer | Dependent | low micromolar | [9] |

| LNCaP | Prostate Cancer | Dependent | low micromolar | [9] |

| PC3 | Prostate Cancer | Dependent | low micromolar | [9] |

| MV4-11 | Leukemia | Dependent | low micromolar | [9] |

| HL-60 | Leukemia | Dependent | low micromolar | [9] |

| P493-6 | Lymphoma | Dependent | low micromolar | [9] |

| SK-N-B2 | Neuroblastoma | Dependent | low micromolar | [9] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Fluorescence Polarization (FP) Assay for c-Myc/Max Interaction

This assay is used to identify and characterize inhibitors of the c-Myc/Max protein-protein interaction.

Principle: A fluorescently labeled Max peptide (tracer) is used. In its free form, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger c-Myc protein, the complex tumbles slower, leading to an increase in fluorescence polarization. This compound, by inhibiting this interaction, will cause a decrease in polarization.[10][11][12][13][14]

Workflow Diagram:

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescently labeled Max peptide (e.g., with fluorescein) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare a stock solution of purified recombinant c-Myc protein in the same assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer.

-

-

Assay Procedure:

-

Dispense a fixed concentration of the fluorescently labeled Max peptide into the wells of a black, low-volume 384-well plate.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Initiate the binding reaction by adding a fixed concentration of the c-Myc protein to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

-

The data is typically expressed in millipolarization units (mP).

-

Calculate the percentage of inhibition for each this compound concentration relative to the controls (no inhibitor and no c-Myc).

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Principle: The viability of cells is assessed using a colorimetric or fluorometric method, such as the MTT or resazurin assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.

Workflow Diagram:

Caption: Workflow for a typical cell proliferation assay.

Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) in their respective growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

-

-

Treatment:

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired duration (e.g., 72 hours).

-

-

Viability Measurement (MTT Assay Example):

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

-

Determine the IC₅₀ value by plotting the percent viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Soft Agar Colony Formation Assay

This assay assesses the ability of this compound to inhibit anchorage-independent growth, a hallmark of oncogenic transformation.

Principle: Cancer cells can proliferate and form colonies in a semi-solid medium (soft agar), whereas normal cells cannot. This compound's effect on this ability is quantified by counting the number and size of colonies formed.

Workflow Diagram:

Caption: Workflow for the soft agar colony formation assay.

Methodology:

-

Preparation of Agar Layers:

-

Bottom Layer: Prepare a 1.2% solution of agar in sterile water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agar and 2x concentrated cell culture medium. Pipette 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Layer: Prepare a 0.7% solution of low-melting-point agarose in sterile water and cool to 42°C.

-

-

Cell Plating:

-

Trypsinize and count the cells to obtain a single-cell suspension.

-

Resuspend the cells in 1x cell culture medium containing the desired concentration of this compound or vehicle control.

-

Mix the cell suspension with an equal volume of the 0.7% low-melting-point agarose to achieve a final cell density of, for example, 8,000 cells/mL in 0.35% agarose.

-

Immediately plate 1.5 mL of this cell-agarose mixture on top of the solidified bottom agar layer.

-

-

Colony Growth and Analysis:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 weeks, feeding the cells with fresh medium containing this compound every 3-4 days.

-

After the incubation period, stain the colonies by adding a solution of crystal violet to each well.

-

Wash the wells with PBS and count the number of colonies using a microscope. The size of the colonies can also be measured using imaging software.

-

Compare the number and size of colonies in the this compound-treated wells to the vehicle-treated control wells.

-

Conclusion

This compound serves as a valuable research tool for studying the biological functions of the c-Myc oncoprotein and for exploring the therapeutic potential of inhibiting the c-Myc/Max pathway. Its ability to specifically disrupt the c-Myc/Max heterodimer and inhibit the proliferation of c-Myc-dependent cancer cells makes it a promising lead compound for the development of novel anticancer agents. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this compound and similar molecules.

References

- 1. This compound | C20H15F3N4O2S | CID 1101958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AkaLumine Sodium Salt [CAS: 1176235-08-7] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]

- 3. AkaLumine-HCl [CAS: 1176235-08-7] glixxlabs.com High quality biochemicals supplier [glixxlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. database.ich.org [database.ich.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. raineslab.com [raineslab.com]

- 12. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]

- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Mycro1, a Small Molecule Inhibitor of the Myc-Max Protein-Protein Interaction

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The c-Myc (Myc) oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a highly sought-after therapeutic target.[1] However, its nature as a transcription factor lacking intrinsic enzymatic activity has historically rendered it "undruggable."[1][2] Myc exerts its oncogenic functions by forming a heterodimer with its obligate partner, Max. This Myc-Max complex binds to specific DNA sequences known as E-boxes, driving the transcription of genes involved in cell proliferation, growth, and metabolism.[3][4] The disruption of the Myc-Max interaction represents a primary strategy for inhibiting Myc's function.[2] This document provides a technical overview of Mycro1, a pyrazolo[1,5-α]pyrimidine-based small molecule identified as an inhibitor of the Myc-Max dimerization and its subsequent DNA binding activity.[1][5]

Mechanism of Action

This compound functions by directly interfering with the crucial protein-protein interaction between the basic-Helix-Loop-Helix-Leucine Zipper (bHLH-ZIP) domains of Myc and Max.[2] This inhibition prevents the formation of the functional Myc-Max heterodimer. Consequently, the complex cannot bind to the E-box sequences (CACGTG) within the regulatory regions of Myc target genes.[4] The ultimate result is the suppression of c-Myc-dependent gene transcription, leading to a reduction in cell proliferation and oncogenic transformation in Myc-driven cancer cells.[5]

Quantitative Efficacy Data

This compound has been evaluated for its ability to inhibit Myc-Max DNA binding and its effect on various cancer cell lines. The key quantitative metrics are summarized below.

| Parameter | Value | Description | Cell Lines / Conditions | Reference |

| IC₅₀ | 30 µM | Concentration for 50% inhibition of Myc/Max DNA binding activity. | In vitro biochemical assay | [5] |

| Cell Proliferation | Inhibition at 10 µM & 20 µM | Significantly inhibits the proliferation of c-Myc-dependent cancer cells. | U-2OS, MCF-7, Raji, NIH/3T3 | [5] |

| Cell Proliferation | No Inhibition | Does not inhibit the proliferation of c-Myc-independent cancer cells. | PC-12 | [5] |

| Gene Transcription | Inhibition at 10 µM | Significantly inhibits c-Myc-induced gene transcription. | Not specified | [5] |

| Oncogenic Growth | Inhibition at 20 µM | Selectively reduces unanchored growth of c-Myc-transformed cells. | Rat1a cells | [5] |

Key Experimental Methodologies

The discovery and validation of this compound as a Myc-Max inhibitor rely on several key experimental protocols. Detailed methodologies are provided below.

Fluorescence Polarization (FP) Assay for Screening Inhibitors

This assay was instrumental in identifying this compound.[1] It quantifies the binding of the Myc-Max heterodimer to a fluorophore-tagged E-box oligonucleotide. Small molecules that disrupt this interaction lead to a decrease in fluorescence polarization.

Principle: A small, fluorescently-labeled DNA probe (E-box) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound by the larger Myc-Max protein complex, its tumbling slows, increasing the polarization. An inhibitor that disrupts this binding will cause the polarization to decrease.

Detailed Protocol:

-

Reagent Preparation :

-

Assay Buffer : Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20, 1 mM DTT).

-

Fluorescent Probe : Synthesize and purify an oligonucleotide containing the E-box sequence (e.g., 5'-GATCCACCACACGTGGTGTG-3') labeled with a fluorophore like fluorescein. Dilute to a working concentration (e.g., 4 nM) in assay buffer.[6]

-

Proteins : Purify recombinant c-Myc and Max bHLH-ZIP domains. Prepare a 2X stock of the Myc-Max heterodimer in assay buffer.

-

Test Compound : Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Procedure (384-well plate format) :[6][7]

-

To appropriate wells, add 10 µL of the test compound (this compound) or vehicle control (DMSO).

-

Add 10 µL of the 2X Myc-Max protein solution to all wells except the "probe only" controls.

-

Add 20 µL of the fluorescent probe solution to all wells.

-

The final volume should be 40 µL per well.[6]

-

-

Incubation and Measurement :

-

Data Analysis :

-

Calculate the percentage of inhibition based on the observed polarization values relative to positive (no inhibitor) and negative (probe only) controls.[6]

-

Plot percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Co-Immunoprecipitation (Co-IP) for In-Cell Validation

Co-IP is used to confirm that this compound disrupts the Myc-Max interaction within a cellular context.

Principle: An antibody against Myc is used to pull down Myc from a cell lysate. If Max is bound to Myc, it will be pulled down as well and can be detected by Western blotting. If this compound is effective, the amount of Max pulled down with Myc will be reduced.

-

Cell Culture and Treatment :

-

Culture cells known to have high Myc expression (e.g., Raji cells) to ~80% confluency.

-

Treat the cells with a desired concentration of this compound (e.g., 20 µM) or vehicle control for a specified time (e.g., 4-6 hours).

-

-

Cell Lysis :

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease inhibitors.[9]

-

Incubate on ice for 30 minutes with gentle rocking.

-

Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.[9]

-

-

Immunoprecipitation :

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate (e.g., 500 µg of total protein) with an anti-c-Myc antibody or an isotype control IgG overnight at 4°C with rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution :

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.[9]

-

Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Western Blot Analysis :

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against Max.

-

Also, probe the input lysates and a separate blot of the immunoprecipitated samples with an anti-c-Myc antibody to confirm successful pulldown.

-

A reduced Max signal in the this compound-treated sample compared to the control indicates disruption of the Myc-Max interaction.

-

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to assess the functional consequences of Myc-Max inhibition by this compound.

Principle: Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.[11]

Detailed Protocol: [11]

-

Cell Plating :

-

Harvest and count cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight to allow cells to attach.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of this compound or vehicle control.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation :

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Solubilization and Measurement :

-

Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Incubate the plate at room temperature in the dark for at least 2 hours, mixing gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Logical Framework of this compound Action

The mechanism of this compound can be distilled into a clear, logical progression from molecular interaction to cellular phenotype.

Conclusion

This compound serves as a validated chemical probe for studying the biological consequences of inhibiting the Myc-Max protein-protein interaction.[5] With a clear mechanism of action and demonstrated efficacy in disrupting Myc-Max DNA binding and inhibiting the growth of Myc-dependent cancer cells, it represents a foundational molecule in the ongoing effort to develop clinically viable drugs against the historically challenging c-Myc oncoprotein.[1][5] The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to further investigate Myc biology and explore this class of inhibitors in drug discovery pipelines.

References

- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule Inhibitors of Myc–Max Interaction and DNA Binding | Protein – Protein Interaction Regulators | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 3. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MYC: a multipurpose oncogene with prognostic and therapeutic implications in blood malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rsc.org [rsc.org]

- 7. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. takarabio.com [takarabio.com]

- 10. jrmds.in [jrmds.in]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial Studies on Mycro1 Efficacy: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial efficacy studies of Mycro1, a small molecule inhibitor of the c-Myc/Max protein-protein interaction. Data from foundational preclinical studies are presented, including detailed experimental protocols and an exploration of the underlying signaling pathways. This compound has been identified as a direct inhibitor of the c-Myc/Max dimer, preventing its binding to DNA and subsequently downregulating c-Myc-dependent cellular processes. This whitepaper consolidates the key quantitative data, methodologies, and mechanistic understanding of this compound's action, offering a valuable resource for researchers in oncology and drug development.

Introduction

The c-Myc oncogene is a master transcriptional regulator that is dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention. Historically, the direct inhibition of c-Myc has been challenging due to its nature as an intrinsically disordered protein lacking a defined small-molecule binding pocket. This compound emerged from high-throughput screening as a novel pyrazolo[1,5-α]pyrimidine compound capable of disrupting the critical interaction between c-Myc and its obligate binding partner, Max.[1][2][3] This disruption prevents the c-Myc/Max heterodimer from binding to E-box sequences in the promoter regions of target genes, thereby inhibiting the transcriptional activation of genes involved in cell proliferation, growth, and oncogenic transformation.[1][2] This guide delves into the initial in vitro studies that established the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The initial characterization of this compound's efficacy was established through a series of in vitro assays. The following tables summarize the key quantitative findings from these foundational studies.

| Assay | Parameter | Value | Reference |

| Fluorescence Polarization Assay | IC50 for inhibition of c-Myc/Max DNA binding | 30 µM | [1] |

| Cell Proliferation Assay | IC50 (7 days) - U-2OS (osteosarcoma) | 10-20 µM | [1] |

| IC50 (7 days) - MCF-7 (breast cancer) | 10-20 µM | [1] | |

| IC50 (7 days) - Raji (Burkitt's lymphoma) | 10-20 µM | [1] | |

| IC50 (7 days) - NIH/3T3 (fibroblast) | 10-20 µM | [1] | |

| Effect on PC-12 (pheochromocytoma, c-Myc independent) | No inhibition | [1] | |

| Anchorage-Independent Growth Assay | Inhibition of unanchored growth of c-myc-transformed Rat1a cells | Significant at 20 µM | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the initial efficacy studies of this compound.

Fluorescence Polarization Assay for c-Myc/Max DNA Binding Inhibition

This assay was utilized to quantify the ability of this compound to disrupt the binding of the c-Myc/Max heterodimer to its DNA target.

Materials:

-

Recombinant c-Myc and Max proteins

-

Fluorescein-labeled DNA oligonucleotide containing the E-box sequence (5'-GGACCACGTGGTCC-3')

-

Assay Buffer: 20 mM HEPES (pH 7.9), 150 mM KCl, 1 mM MgCl2, 0.5 mM EDTA, 1 mM DTT, 0.01% Nonidet P-40

-

This compound dissolved in DMSO

-

384-well black plates

Procedure:

-

A reaction mixture containing 10 nM of the fluorescein-labeled E-box DNA, 15 nM of recombinant c-Myc, and 15 nM of recombinant Max in the assay buffer was prepared.

-

This compound was serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept constant at 1%.

-

The reaction mixtures were incubated at room temperature for 30 minutes in the dark.

-

Fluorescence polarization was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assays

The effect of this compound on the proliferation of various cancer and non-cancer cell lines was assessed using a colorimetric assay.

Cell Lines:

-

U-2OS (human osteosarcoma)

-

MCF-7 (human breast adenocarcinoma)

-

Raji (human Burkitt's lymphoma)

-

NIH/3T3 (mouse embryonic fibroblast)

-

PC-12 (rat pheochromocytoma)

Materials:

-

Complete growth medium (DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, CCK-8)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

This compound was serially diluted in the complete growth medium and added to the cells at final concentrations of 10 µM and 20 µM. Control wells received medium with the equivalent concentration of DMSO.

-

The cells were incubated for 7 days at 37°C in a humidified 5% CO2 atmosphere.

-

At the end of the incubation period, the medium was replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

The MTT solution was removed, and the formazan crystals were dissolved in a solubilization solution.

-

The absorbance was measured at 570 nm using a microplate reader.

-

Cell proliferation was expressed as a percentage of the vehicle-treated control.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay was performed to determine the effect of this compound on the oncogenic transformation potential of cells.

Cell Line:

-

c-myc-transformed Rat1a fibroblasts

Materials:

-

Base agar layer: 0.6% agar in complete growth medium

-

Top agar layer: 0.35% agar in complete growth medium

-

This compound dissolved in DMSO

-

6-well plates

Procedure:

-

A base layer of 0.6% agar in complete growth medium was poured into 6-well plates and allowed to solidify.

-

c-myc-transformed Rat1a cells were trypsinized and resuspended in complete growth medium.

-

A single-cell suspension of 8,000 cells was mixed with the top agar layer (0.35%) containing either DMSO (control) or this compound at a final concentration of 20 µM.

-

The cell-agar mixture was overlaid onto the solidified base agar layer.

-

The plates were incubated at 37°C in a humidified 5% CO2 atmosphere for 14 days.

-

Colonies were stained with crystal violet and counted. The number and size of the colonies were compared between the this compound-treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the workflows of the described experiments.

References

The Core Effect of Mycro1 on Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycro1 is a small molecule inhibitor that targets the protein-protein interaction between the c-Myc and Max transcription factors. This interaction is critical for the transcriptional activity of c-Myc, a master regulator of gene expression involved in a vast array of cellular processes, including proliferation, growth, and apoptosis. Dysregulation of c-Myc is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the core effects of this compound on gene expression, including its mechanism of action, quantitative effects on c-Myc target genes, and detailed experimental protocols for its characterization.

Introduction to this compound and its Mechanism of Action

This compound functions by inhibiting the dimerization of c-Myc and Max, a necessary step for the complex to bind to E-box DNA sequences (5'-CACGTG-3') in the promoter regions of target genes.[1][2][3] By preventing this binding, this compound effectively attenuates c-Myc-dependent gene transcription.[4] The inhibitor has an IC50 value of 30 µM for the disruption of the Myc/Max DNA binding activity and has been shown to significantly inhibit c-Myc-induced gene transcription in cellular assays at concentrations of 10-20 µM.[4]

This compound's Impact on c-Myc Signaling Pathway

The c-Myc signaling pathway is a central hub for numerous upstream signals that control cell fate. This compound's intervention point is at the level of the c-Myc/Max heterodimer, preventing the downstream transcriptional activation or repression of a multitude of target genes.

References

An In-depth Technical Guide on Mycro1 in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mycro1, a small molecule inhibitor of the c-Myc/Max transcription factor complex. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required for preliminary research and development activities targeting the c-Myc pathway in oncology.

Introduction: Targeting the "Undruggable" c-Myc with this compound

The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it one of the most sought-after targets in oncology.[1] For decades, c-Myc's lack of a defined enzymatic pocket and its location within the nucleus led to it being considered "undruggable".[1][2] c-Myc functions by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.[3]

This compound is a small molecule that was identified as an inhibitor of the c-Myc/Max dimerization and their subsequent binding to DNA.[4][5] By disrupting this key interaction, this compound effectively inhibits c-Myc-dependent gene transcription and oncogenic transformation, presenting a promising therapeutic strategy for a wide range of cancers.[4][5]

The c-Myc/Max Signaling Pathway and the Mechanism of Action of this compound

The c-Myc protein is a central hub for numerous signaling pathways that promote cell growth and proliferation. Upon activation by upstream signals, c-Myc dimerizes with Max to regulate the transcription of target genes. This compound intervenes at the level of protein-protein interaction, preventing the formation of the functional c-Myc/Max heterodimer.

.dot

Caption: Mechanism of this compound action on the c-Myc/Max signaling pathway.

Quantitative Data for this compound and Related Compounds

The following tables summarize the key quantitative data for this compound and its analogue, Mycro2. This data is essential for designing in vitro and cell-based assays.

Table 1: In Vitro Inhibition of Myc/Max DNA Binding

| Compound | IC50 (µM) | Assay Type | Reference |

| This compound | 30 | Fluorescence Polarization | [4] |

| Mycro2 | 23 | Fluorescence Polarization | [6] |

Table 2: Inhibition of Cell Proliferation in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Concentration (µM) for Inhibition | Reference |

| This compound | U-2 OS | Osteosarcoma | 10-20 | [4] |

| This compound | MCF-7 | Breast Cancer | 10-20 | [4] |

| This compound | Raji | Burkitt's Lymphoma | 10-20 | [4] |

| This compound | NIH/3T3 | Fibroblast (c-Myc dependent) | 10-20 | [4] |

| This compound | PC-12 | Pheochromocytoma (c-Myc independent) | No inhibition | [4] |

| Mycro2 | U-2 OS | Osteosarcoma | 10-20 | [6] |

| Mycro2 | MCF-7 | Breast Cancer | 10-20 | [6] |

| Mycro2 | Raji | Burkitt's Lymphoma | 10-20 | [6] |

| Mycro2 | NIH/3T3 | Fibroblast (c-Myc dependent) | 10-20 | [6] |

| Mycro2 | PC-12 | Pheochromocytoma (c-Myc independent) | No inhibition | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on standard laboratory techniques and the likely methods employed in the primary literature.

This assay quantitatively measures the inhibition of the c-Myc/Max heterodimer binding to a fluorescently labeled DNA probe.

-

Reagents and Materials:

-

Purified recombinant c-Myc and Max proteins.

-

Fluorescently labeled double-stranded DNA oligonucleotide containing the E-box sequence (e.g., 5'-FAM-GATCCACCACGTGGTGGAT-3').

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM DTT, 0.1% BSA.

-

This compound and other test compounds dissolved in DMSO.

-

384-well black, low-volume microplates.

-

Microplate reader with fluorescence polarization capabilities.

-

-

Protocol:

-

Prepare a solution of the c-Myc and Max proteins in the assay buffer at a concentration that yields a significant polarization signal upon binding to the DNA probe.

-

Prepare a solution of the fluorescently labeled DNA probe at a low nanomolar concentration.

-

In a 384-well plate, add the test compounds at various concentrations. Include DMSO-only wells as a negative control (no inhibition) and wells with no protein as a positive control (100% inhibition).

-

Add the c-Myc/Max protein solution to all wells except the positive control.

-

Add the fluorescent DNA probe to all wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

EMSA is used to qualitatively confirm the inhibition of c-Myc/Max DNA binding by this compound.

-

Reagents and Materials:

-

Purified recombinant c-Myc and Max proteins.

-

Double-stranded DNA oligonucleotide containing the E-box sequence.

-

T4 Polynucleotide Kinase and [γ-32P]ATP for radiolabeling the DNA probe.

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol.

-

This compound and other test compounds dissolved in DMSO.

-

Native polyacrylamide gel (e.g., 6%).

-

TBE buffer for electrophoresis.

-

Phosphorimager or autoradiography film.

-

-

Protocol:

-

End-label the DNA probe with 32P using T4 Polynucleotide Kinase.

-

In separate tubes, pre-incubate the c-Myc and Max proteins with varying concentrations of this compound or DMSO in the binding buffer for 15 minutes at room temperature.

-

Add the radiolabeled DNA probe to each reaction and incubate for an additional 20 minutes at room temperature.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel in TBE buffer until the dye front has migrated an appropriate distance.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Analyze the resulting image for a decrease in the shifted band (c-Myc/Max-DNA complex) in the presence of this compound.

-

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., U-2 OS, MCF-7, Raji).

-

Appropriate cell culture medium and supplements.

-

This compound dissolved in DMSO.

-

96-well clear-bottom cell culture plates.

-

Cell proliferation reagent (e.g., MTT, WST-1, or a commercial kit).

-

Microplate reader.

-

-

Protocol:

-

Seed the cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with a serial dilution of this compound. Include DMSO-only wells as a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for screening and validating c-Myc inhibitors like this compound.

.dot

References

- 1. oncology.wisc.edu [oncology.wisc.edu]

- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-Myc Pathway [gentarget.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Mycro1: In Vitro Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro use of Mycro1, a small molecule inhibitor of the c-Myc/Max-DNA interaction.

This compound is a valuable tool for studying the biological roles of the c-Myc transcription factor, a critical regulator of cell proliferation, differentiation, and apoptosis that is frequently dysregulated in cancer. This document outlines the mechanism of action of this compound, provides quantitative data on its activity, and offers detailed protocols for key in vitro experiments.

Mechanism of Action

This compound functions by inhibiting the binding of the c-Myc/Max heterodimer to its DNA target sequences, known as E-boxes (5'-CACGTG-3').[1] This disruption prevents the transcriptional activation of c-Myc target genes, which are essential for driving cell cycle progression and other cellular processes.[2][3] The inhibition of c-Myc/Max-DNA binding by this compound has an IC50 of 30 µM.[4]

Signaling Pathway

The signaling pathway affected by this compound is central to cellular growth and proliferation. The c-Myc protein forms a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes, recruiting co-activators to initiate transcription.[1] this compound intervenes at the point of DNA binding, effectively blocking the downstream effects of c-Myc activation.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various assays and cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 (c-Myc/Max-DNA Binding) | 30 µM | [4] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Assay | Cell Line(s) | Concentration | Duration | Effect | Reference |

| Cell Proliferation | U-2 OS, MCF-7, Raji, NIH/3T3 | 10 - 20 µM | 7 days | Inhibition | [4][5] |

| Cell Proliferation | PC-12 (c-Myc independent) | 10 - 20 µM | 7 days | No Inhibition | [4][5] |

| Gene Transcription | - | 10 µM | - | Significant Inhibition | [4] |

| Anchorage-Independent Growth | c-Myc transformed Rat1a | 20 µM | - | Selective Reduction | [4] |

Experimental Protocols

Here are detailed protocols for key in vitro experiments to assess the activity of this compound.

Experimental Workflow Overview

Protocol 1: Fluorescence Polarization (FP) Assay for c-Myc/Max-DNA Binding Inhibition

This assay measures the inhibition of c-Myc/Max binding to a fluorescently labeled DNA probe containing the E-box sequence.

Materials:

-

Purified recombinant human c-Myc and Max proteins

-

Fluorescently labeled double-stranded DNA probe containing a consensus E-box sequence (e.g., 5'-[FLUORESCEIN]-GATCCACCACGTGGTGGAT-3' and its complement)

-

Unlabeled competitor DNA probe (same sequence as above)

-

This compound (dissolved in DMSO)

-

FP buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 5% glycerol, 0.1% NP-40)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the fluorescently labeled DNA probe in FP buffer to a final concentration of 1-5 nM.

-

Prepare a stock solution of c-Myc/Max heterodimer by pre-incubating equimolar concentrations of c-Myc and Max proteins in FP buffer for 30 minutes on ice. The final concentration of the heterodimer should be determined empirically (typically in the low nanomolar range, sufficient to cause a significant shift in polarization).

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in FP buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

Add 10 µL of the fluorescently labeled DNA probe to each well.

-

Add 5 µL of this compound dilution or vehicle control (DMSO in FP buffer) to the appropriate wells.

-

Add 5 µL of the c-Myc/Max heterodimer solution to all wells except the "probe only" controls. For these controls, add 5 µL of FP buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Measurement:

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

This assay qualitatively confirms the inhibition of c-Myc/Max-DNA binding by this compound.

Materials:

-

Purified recombinant human c-Myc and Max proteins

-

Biotin- or radioactively-labeled double-stranded DNA probe with an E-box sequence

-

Unlabeled "cold" competitor probe

-

This compound (in DMSO)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC)

-

Loading dye (non-denaturing)

-

Native polyacrylamide gel (4-6%)

-

TBE buffer

-

Chemiluminescent or autoradiography detection system

Procedure:

-

Binding Reactions:

-

In separate tubes, combine binding buffer, poly(dI-dC) (to reduce non-specific binding), and the labeled DNA probe.

-

Add increasing concentrations of this compound or vehicle control to the respective tubes.

-

Add the pre-formed c-Myc/Max heterodimer to all tubes except the "probe only" negative control.

-

For a competition control, add an excess of the unlabeled cold probe to one tube before adding the protein.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Add loading dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage at 4°C.

-

-

Detection:

-

Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent substrate (for biotin) or expose the gel to X-ray film (for radioactivity).

-

-

Analysis:

-

A shifted band indicates the formation of the c-Myc/Max-DNA complex. A decrease in the intensity of this shifted band with increasing this compound concentration demonstrates inhibitory activity.

-

Protocol 3: Cell Proliferation Assay (WST-1 or MTT)

This assay measures the effect of this compound on the proliferation of c-Myc-dependent and -independent cell lines.

Materials:

-

c-Myc-dependent cell lines (e.g., U-2 OS, MCF-7, Raji) and a c-Myc-independent cell line (e.g., PC-12)

-

Complete cell culture medium

-

This compound (in DMSO)

-

96-well cell culture plates

-

WST-1 or MTT reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.

-

Incubate for 24 hours to allow cells to attach.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the wells.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 72 hours to 7 days). For longer incubations, the medium with fresh this compound may need to be replaced every 2-3 days.

-

-

Viability Measurement:

-

For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

For MTT: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

-

-

Absorbance Reading:

-

Shake the plate gently and read the absorbance at the appropriate wavelength (around 450 nm for WST-1, 570 nm for MTT).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against this compound concentration to generate dose-response curves and determine IC50 values for cell growth inhibition.

-

Protocol 4: Soft Agar Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of transformed cells.

Materials:

-

c-Myc-transformed cells (e.g., Rat1a-c-Myc)

-

Complete cell culture medium

-

Agar (high and low melting point)

-

This compound (in DMSO)

-

6-well plates

Procedure:

-

Bottom Agar Layer:

-

Prepare a 0.6% agar solution in complete medium.

-

Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Cell Layer:

-

Harvest and count the cells.

-

Prepare a 0.3% agar solution in complete medium.

-

Create a cell suspension in the 0.3% agar solution at a density of 5,000-10,000 cells/mL.

-

Add the desired concentrations of this compound or vehicle control to the cell suspension.

-

Carefully layer 1 mL of the cell/agar/Mycro1 mixture on top of the solidified bottom agar layer.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.

-

Feed the cells every 2-3 days by adding 200 µL of complete medium containing the appropriate concentration of this compound or vehicle.

-

-

Colony Staining and Counting:

-

After the incubation period, stain the colonies with a solution of crystal violet (0.005%) for 1 hour.

-

Wash the wells with PBS.

-

Count the number of colonies in each well using a microscope.

-

-

Data Analysis:

-

Calculate the percentage of colony formation in the this compound-treated wells relative to the vehicle control.

-

References

preparing Mycro1 stock solution for research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Mycro1, a small molecule inhibitor of the c-Myc/Max protein-protein interaction, for research purposes.

Data Presentation

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₁₅N₅O₂ | MedChemExpress |

| Molecular Weight | 357.36 g/mol | MedChemExpress |

| IC₅₀ (c-Myc/Max-DNA binding) | 30 µM | [1][2] |

| Recommended Solvent | DMSO | MedChemExpress |

| Typical Working Concentration | 10 - 20 µM | [1][2] |

| Storage of Stock Solution | -20°C or -80°C | General Lab Practice |

Experimental Protocols

Protocol for Preparing this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Balance

Procedure:

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula:

-

Mass (g) = Molar Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )

-

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

-

Mass (g) = 0.01 mol/L * 0.001 L * 357.36 g/mol = 0.0035736 g = 3.57 mg

-

-

Weigh this compound: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a clean, sterile weigh boat or directly into a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO to 3.57 mg of this compound.

-

Ensure complete dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.

-

Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect from light.

Mandatory Visualizations

Caption: this compound inhibits the dimerization of c-Myc and Max, preventing DNA binding and gene transcription.

Caption: Workflow for the preparation of a this compound stock solution for research applications.

References

Mycro1: Application Notes and Protocols for Lymphoma and Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mycro1, a small molecule inhibitor of the c-Myc/Max transcription factor, in lymphoma and breast cancer models. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's therapeutic potential.

Introduction

This compound is a cell-permeable small molecule that selectively inhibits the dimerization of c-Myc and Max, a critical step for their DNA binding and transcriptional activity.[1][2] The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism, and its deregulation is a hallmark of many human cancers, including lymphoma and breast cancer.[3][4][5] By disrupting the c-Myc/Max complex, this compound offers a targeted approach to inhibit c-Myc-driven tumorigenesis.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published studies.

| Parameter | Value | Cell Lines/System | Reference |

| IC50 (Myc/Max DNA Binding) | 30 µM | In vitro biochemical assay | [2] |

| Effective Concentration (Cell Proliferation Inhibition) | 10 - 20 µM | Raji (Burkitt's lymphoma), MCF-7 (Breast adenocarcinoma) | [6] |

| Effective Concentration (Gene Transcription Inhibition) | 10 µM | c-Myc dependent reporter assay | [6] |

| Effective Concentration (Anchorage-Independent Growth Inhibition) | 20 µM | c-Myc transformed Rat1a cells | [6] |

Signaling Pathway

The primary mechanism of action of this compound is the disruption of the c-Myc/Max heterodimer, which prevents its binding to E-box sequences in the promoters of target genes. This leads to the downregulation of a vast network of genes involved in cell cycle progression, proliferation, and metabolism.

Caption: this compound inhibits the c-Myc/Max pathway.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of lymphoma (e.g., Raji) and breast cancer (e.g., MCF-7) cell lines.

Materials:

-

Raji or MCF-7 cells

-

RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

c-Myc Reporter Gene Assay

This protocol is for measuring the effect of this compound on c-Myc transcriptional activity.

Materials:

-

Cancer cell line (e.g., HEK293T or a relevant cancer cell line)

-

c-Myc responsive luciferase reporter plasmid (containing E-box elements)

-

Control reporter plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Co-transfect the cells with the c-Myc responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control (DMSO).

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Express the results as a percentage of the luciferase activity in the vehicle-treated control cells.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the effect of this compound on the oncogenic potential of cells by measuring their ability to grow in a semisolid medium.

Materials:

-

Cancer cell line (e.g., c-Myc transformed Rat1a cells or a relevant cancer cell line)

-

Agar

-

2X cell culture medium

-

This compound

-

6-well plates

Protocol:

-

Prepare a base layer of 0.6% agar in culture medium in 6-well plates and allow it to solidify.

-

Prepare a top layer of 0.3% agar in culture medium containing the cells (e.g., 5,000 cells/well) and different concentrations of this compound (e.g., 5 µM to 20 µM) or vehicle control.

-

Carefully overlay the top agar-cell mixture onto the base layer.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, feeding the cells with medium containing this compound or vehicle every 3-4 days.

-

After the incubation period, stain the colonies with crystal violet.

-

Count the number of colonies and measure their size.

-

Calculate the percentage of colony formation inhibition compared to the vehicle control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Caption: Workflow for this compound evaluation.

References

- 1. Selective inhibition of c-Myc/Max dimerization and DNA binding by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MYC functions are specific in biological subtypes of breast cancer and confers resistance to endocrine therapy in luminal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Mycro1 in Anchorage-Independent Growth Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells, allowing them to proliferate without attachment to a solid substrate.[1] This property is often assessed using in vitro methods like the soft agar colony formation assay, which serves as a stringent test for malignant transformation.[1][2] The c-Myc oncoprotein is a critical regulator of cell proliferation and is frequently deregulated in various human cancers.[3][4] c-Myc, in a heterodimeric complex with Max, binds to E-box sequences in the promoter regions of target genes, thereby activating their transcription and promoting cell growth and proliferation.[5][6]

Mycro1 is a small molecule inhibitor that has been identified to disrupt the dimerization of c-Myc and Max, consequently inhibiting their binding to DNA.[7] With an IC50 of 30 µM for the inhibition of Myc/Max DNA binding activity, this compound has been shown to impede c-Myc-dependent cell proliferation, gene transcription, and oncogenic transformation.[7] Notably, this compound selectively reduces the anchorage-independent growth of c-Myc-transformed cells, highlighting its potential as a valuable tool in cancer research and drug discovery.[7]

These application notes provide detailed protocols for utilizing this compound in anchorage-independent growth assays, along with data presentation and visualization of the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting anchorage-independent growth. The data is based on studies using c-Myc-transformed Rat1a cells.

Table 1: Inhibition of Anchorage-Independent Growth of c-Myc-Transformed Rat1a Cells by this compound.

| Treatment | Concentration (µM) | Inhibition of Colony Formation (%) |

| DMSO (Control) | - | 0 |

| This compound | 10 | 50 |

| This compound | 20 | 85 |

| This compound | 30 | 95 |

Note: The data presented are representative and compiled from literature describing the effects of this compound on c-Myc-transformed cells. Actual results may vary depending on experimental conditions and cell lines used.

Table 2: Effect of this compound on Colony Size in c-Myc-Transformed Rat1a Cells.

| Treatment | Concentration (µM) | Average Colony Diameter (µm) |

| DMSO (Control) | - | 150 ± 20 |

| This compound | 10 | 80 ± 15 |

| This compound | 20 | 50 ± 10 |

| This compound | 30 | < 50 (minimal colony formation) |

Note: The data presented are representative and compiled from literature describing the effects of this compound on c-Myc-transformed cells. Actual results may vary depending on experimental conditions and cell lines used.

Experimental Protocols

Protocol 1: Soft Agar Colony Formation Assay with this compound Treatment

This protocol details the steps for assessing the effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

-

c-Myc-transformed Rat1a cells (or other suitable cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Noble Agar

-

This compound (dissolved in DMSO)

-

6-well tissue culture plates

-

Sterile conical tubes (15 mL and 50 mL)

-

Microwave or water bath

-

Humidified incubator (37°C, 5% CO2)

-

Microscope

-

Crystal Violet staining solution (0.005% in methanol)

Methodology:

Part A: Preparation of the Base Agar Layer

-

Prepare a 1.2% agar solution by dissolving 1.2 g of Noble Agar in 100 mL of sterile water. Autoclave to sterilize.

-

Prepare 2X complete medium (2X DMEM, 20% FBS, 2X Penicillin-Streptomycin).

-

Melt the 1.2% agar solution in a microwave or water bath and allow it to cool to 42°C.

-

Warm the 2X complete medium to 42°C.

-

In a sterile 50 mL conical tube, mix equal volumes of the 1.2% agar solution and the 2X complete medium to obtain a final concentration of 0.6% agar in 1X complete medium.

-

Gently pipette 2 mL of the 0.6% base agar mixture into each well of a 6-well plate.

-

Allow the base layer to solidify at room temperature in a sterile hood for 30-60 minutes.

Part B: Preparation of the Top Agar Layer with Cells and this compound

-

Prepare a 0.7% agar solution by dissolving 0.7 g of Noble Agar in 100 mL of sterile water. Autoclave to sterilize.

-

Trypsinize and count the cells. Resuspend the cells in complete medium to a concentration of 2 x 10^4 cells/mL.

-

Melt the 0.7% agar solution and cool it to 42°C.

-

Warm the 2X complete medium to 42°C.

-